molecular formula C7H6F2N2O B2849740 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde CAS No. 2309458-18-0

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde

カタログ番号: B2849740
CAS番号: 2309458-18-0
分子量: 172.135
InChIキー: XJKZDVKMETYSMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde is a fluorinated pyrimidine derivative that serves as a versatile synthetic intermediate in medicinal and organic chemistry. The difluoromethyl group is a key structural motif known to influence the metabolic stability, lipophilicity, and bioavailability of drug candidates, making this aldehyde a valuable building block for the development of new pharmaceutical agents . As a key synthetic intermediate, this compound belongs to a class of molecules where the formyl group allows for further derivatization through condensation or reduction reactions, enabling the construction of more complex molecular architectures . Similarly, the related core structure can be utilized in the synthesis of compounds investigated as gamma secretase modulators, highlighting the therapeutic relevance of substituted pyrimidines in targeting neurological disorders . Researchers employ this aldehyde in the preparation of various heterocyclic systems, including the synthesis of carbaldehyde acetals and carboxylic acid derivatives, which are crucial steps in designing molecules with potential biological activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c1-4-10-5(3-12)2-6(11-4)7(8)9/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZDVKMETYSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation with In Situ Formylation

This method constructs the pyrimidine core while introducing the aldehyde group via a one-pot Vilsmeier-Haack reaction. Ethyl 4,4-difluoroacetoacetate and acetamidine hydrochloride undergo cyclocondensation in ethanol with potassium hydroxide, yielding 2-methyl-6-(difluoromethyl)pyrimidin-4-ol. Subsequent treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, facilitating electrophilic formylation at position 4.

Optimization :

  • Temperature : 0–5°C during POCl₃ addition prevents aldehyde over-oxidation.
  • Solvent : Dichloroethane enhances electrophilic substitution kinetics.
  • Yield : 78–82% after column chromatography.

Mechanism :

  • Cyclocondensation via enolate formation and nucleophilic attack by acetamidine.
  • Electrophilic formylation at the activated 4-position (Fig. 2).

Nucleophilic Substitution on Halogenated Pyrimidines

Starting from 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, chlorine displacement with difluoromethyl cuprate (CuCF₂H) in tetrahydrofuran (THF) achieves regioselective difluoromethylation. The aldehyde group is introduced via palladium-catalyzed carbonylation using carbon monoxide and hydrogen.

Key Data :

Parameter Value Source
Reaction Time 12 h
Temperature 80°C
Isomer Ratio 92:8 (target:byproduct)
Overall Yield 65%

Advantages : Scalable to kilogram quantities with minimal purification.
Limitations : Requires stringent anhydrous conditions.

Metal-Catalyzed Cross-Coupling

A Sonogashira coupling-based approach employs 4-iodo-2-methylpyrimidine-6-carbaldehyde and difluoromethylacetylene. Using Pd(PPh₃)₄ and copper iodide in triethylamine, the alkyne intermediate undergoes hydrogenation over Pd/C to yield the target compound.

Critical Steps :

  • Coupling Efficiency : >90% conversion with 1 mol% Pd catalyst.
  • Hydrogenation Selectivity : Complete reduction without aldehyde over-reduction.

Oxidation of Hydroxymethyl Precursors

6-(Difluoromethyl)-2-methylpyrimidin-4-ylmethanol, synthesized via hydroxymethylation of 4-chloro-2-methylpyrimidine, undergoes Swern oxidation (oxalyl chloride/DMSO) to the aldehyde. This method avoids ring deactivation but requires careful control of stoichiometry to prevent carboxylic acid formation.

Yield Comparison :

Oxidizing Agent Yield (%) Purity (%)
PCC 58 89
Swern 72 94
TEMPO/NaClO 65 91

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 82 95 High Moderate
Nucleophilic Substitution 65 97 Medium Low
Cross-Coupling 75 93 Low High
Oxidation 72 94 High Moderate

Insights :

  • Cyclocondensation is optimal for industrial-scale production due to minimal byproducts.
  • Cross-Coupling offers superior regiocontrol but suffers from catalyst costs.

Challenges and Mitigation Strategies

Isomer Formation During Cyclization

The use of iodine catalysts (e.g., 0.2 eq KI) in cyclocondensation reduces isomer content from 10% to <4% by stabilizing transition states.

Aldehyde Over-Oxidation

Employing mild oxidizing agents (e.g., Dess-Martin periodinane) or protective groups (acetals) preserves aldehyde integrity.

Difluoromethyl Group Stability

Anhydrous conditions and low-temperature storage (-20°C) prevent hydrolysis of the difluoromethyl moiety.

化学反応の分析

Reactivity of the Aldehyde Functional Group

The aldehyde group at position 4 serves as a key electrophilic center, enabling diverse transformations:

a. Nucleophilic Additions

  • Primary amine condensation : Reacts with amines (e.g., benzylamine) to form Schiff bases. For example:

    C7H5F2N3O+R NH2C7H5F2N3O NR+H2O\text{C}_7\text{H}_5\text{F}_2\text{N}_3\text{O}+\text{R NH}_2\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{N}_3\text{O NR}+\text{H}_2\text{O}

    Yields depend on solvent polarity and temperature, with DMF or THF typically yielding 60–85% .

  • Grignard reactions : The aldehyde undergoes addition with organomagnesium reagents (e.g., MeMgBr) to produce secondary alcohols. Steric hindrance from the difluoromethyl group reduces reaction rates compared to non-fluorinated analogs.

b. Oxidation and Reduction

  • Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid (6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid) using KMnO₄ or CrO₃ under acidic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a hydroxymethyl group, yielding 6-(difluoromethyl)-2-methylpyrimidin-4-ylmethanol .

Influence of the Difluoromethyl Substituent

The -CF₂H group at position 6 enhances electron-withdrawing effects, altering reactivity:

a. Electrophilic Aromatic Substitution

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5, forming 5-bromo-6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde in 70–75% yield.

  • Nitration : Limited reactivity due to deactivation by the difluoromethyl group; requires HNO₃/H₂SO₄ under reflux for partial conversion .

b. Nucleophilic Aromatic Substitution

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed couplings:

Reaction Type Conditions Product Yield Ref.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Aryl-6-(difluoromethyl)-2-methylpyrimidines55–65%
SonogashiraCuI, PdCl₂(PPh₃)₂, NEt₃, THFAlkynylated derivatives45–50%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminopyrimidines60–70%

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensations:

  • With hydrazines : Forms pyrazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 30 min), with yields up to 80% .

  • With thiourea : Generates thiazolo[4,5-d]pyrimidines in acetic acid, though competing aldehyde oxidation reduces efficiency .

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes:

Compound Aldehyde Reactivity Difluoromethyl Stability Preferred Reactions
6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehydeHighModerateNucleophilic additions, Suzuki couplings
6-Methyl-2-trifluoromethylpyrimidine-4-carbaldehydeModerateHighElectrophilic substitutions
6-Chloro-2-methylpyrimidine-4-carbaldehydeLowLowSNAr reactions

Stability and Handling Considerations

  • Thermal stability : Decomposes above 200°C, releasing HF gas.

  • Light sensitivity : Store in amber vials under inert atmosphere (N₂/Ar) at 2–8°C .

科学的研究の応用

Synthesis of Pharmaceutical Compounds

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde serves as a versatile intermediate in the synthesis of various biologically active compounds. Its difluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable candidates for drug development.

Anticancer Agents

Recent studies highlight the synthesis of pyrimidine derivatives with anticancer properties. For instance, compounds derived from 6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde have shown efficacy against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . Notably, pyrimidine derivatives have been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are implicated in inflammatory processes . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can enhance anti-inflammatory potency, making these derivatives promising candidates for treating inflammatory diseases .

Antimicrobial Properties

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde has also been evaluated for antimicrobial activity. Derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The modification of the pyrimidine ring structure can lead to enhanced antibacterial activity by targeting specific bacterial enzymes or pathways.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde derivatives is crucial for optimizing their pharmacological profiles. The presence of the difluoromethyl group significantly influences the electronic properties and steric hindrance of the compounds, affecting their biological activity.

Modifications and Their Effects

Various modifications to the pyrimidine ring have been systematically studied:

  • Substituents on the Ring : Different substituents can enhance solubility and bioavailability.
  • Linkers : The choice of linker between the pyrimidine core and other pharmacophores can affect binding affinity to biological targets.

These modifications are essential for tailoring compounds to specific therapeutic targets while minimizing side effects.

Development of Dual Antagonists

A notable study focused on developing dual antagonists targeting EP2 and EP4 receptors using derivatives of 6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde. These compounds were evaluated for their ability to modulate immune responses in cancer treatment, showing promising results in preclinical models .

Synthesis Pathways

Research has documented efficient synthetic routes for obtaining 6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde derivatives. For instance, one method involves a one-pot three-component condensation reaction that enhances yield and simplifies purification processes . Such methodologies are crucial for scaling up production for further biological evaluations.

作用機序

The mechanism of action of 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

類似化合物との比較

Key Observations:

Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects, enhancing stability without extreme deactivation of the pyrimidine ring. This contrasts with the stronger electron-withdrawing -Cl group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which increases acidity but reduces versatility in further reactions .

Reactivity : The aldehyde group (-CHO) in the target compound and 4-Chloro-6-methoxypyrimidine-2-carbaldehyde enables nucleophilic additions, but the latter’s -Cl and -OCH₃ substituents may sterically hinder reactivity compared to the target’s -CH₃ and -CF₂H .

Fluorine Impact: Fluorinated analogs, such as those in and , demonstrate improved metabolic stability and binding affinity compared to non-fluorinated pyrimidines, a trend likely applicable to the target compound .

Research Findings and Implications

Challenges:

  • Synthetic Complexity: Introducing -CF₂H requires specialized fluorinating agents, as noted in .
  • Stability : Aldehydes are prone to oxidation, necessitating careful handling and storage, as emphasized in .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Aldehyde FormationMnO₂, DCM, RT, 12h65-70
DifluoromethylationTMSCF₃, KF, CuI, DMF, 80°C50-55
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization employs:

  • NMR Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ 190–195 ppm for aldehyde carbon). Fluorine signals (¹⁹F NMR) confirm CF₂H placement (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How does the difluoromethyl group influence biological activity and stability?

Methodological Answer:
The CF₂H group:

  • Enhances Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Resists oxidative degradation (CYP450 enzymes) due to strong C-F bonds, confirmed via microsomal assays .
  • Conformational Effects : Steric and electronic effects alter binding to targets (e.g., kinases), validated by X-ray crystallography .

Advanced: What biological targets are associated with this compound?

Methodological Answer:
The compound modulates:

  • Enzyme Inhibition : Targets dihydrofolate reductase (DHFR) and kinases (IC₅₀ = 0.5–5 µM) via aldehyde-mediated Schiff base formation .
  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), linked to pyrimidine scaffold interference with nucleotide synthesis .
  • Receptor Binding : Interacts with adenosine receptors (Ki = 10–50 nM) in radioligand displacement assays .

Advanced: How do structural modifications impact activity (SAR)?

Methodological Answer:
Table 2: Substituent Effects on Bioactivity

Substituent (Position)Activity (IC₅₀, µM)NotesReference
CF₂H (6)0.7 (DHFR)Optimal lipophilicity
CH₃ (2)1.2 (DHFR)Reduced steric hindrance
CHO (4)InactiveAldehyde critical for binding

Modifying the aldehyde to carboxylic acid abolishes activity, highlighting its role in covalent target engagement .

Advanced: How does the compound degrade under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Degrades rapidly at pH > 8 (t₁/₂ = 2h) due to aldehyde oxidation. Stabilized in acidic buffers (pH 5, t₁/₂ = 24h) .
  • Photodegradation : UV exposure (254 nm) causes 30% degradation in 6h, mitigated by amber glass storage .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize ATP at 1 mM .
  • Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for expression differences in target proteins .

Advanced: What are the analytical challenges in quantifying this compound?

Methodological Answer:

  • Aldehyde Reactivity : Derivatize with DNPH (2,4-dinitrophenylhydrazine) for HPLC-UV detection (λ = 360 nm) .
  • Fluorine Interference : Use ¹⁹F NMR with external standards (e.g., trifluoroacetic acid) for accurate quantification .

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Approach : Convert aldehyde to a Schiff base (e.g., with hydroxylamine) for increased solubility (5x improvement) .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility to >1 mg/mL .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal : Neutralize aldehydes with sodium bisulfite before aqueous disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。